molecular formula C20H28O2 B1654378 6alpha-Methylandrostenedione CAS No. 2241-94-3

6alpha-Methylandrostenedione

Cat. No.: B1654378
CAS No.: 2241-94-3
M. Wt: 300.4 g/mol
InChI Key: GZSCFURMBHMSCE-JKNDIDBPSA-N
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Description

6alpha-Methylandrostenedione is a synthetic anabolic-androgenic steroid. It is a derivative of androstenedione, a naturally occurring steroid hormone. This compound has been studied for its potential use in various fields, including sports, medicine, and scientific research. It is known for its ability to inhibit aromatase, an enzyme responsible for converting androgens into estrogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methylandrostenedione typically involves the chemical modification of androstenedione. One common method includes the methylation of androstenedione at the 6alpha position. This process can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Methylandrostenedione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

6alpha-Methylandrostenedione exerts its effects primarily through the inhibition of the aromatase enzyme. Aromatase converts androgens into estrogens, and by inhibiting this enzyme, this compound reduces estrogen levels in the body. This mechanism is particularly useful in conditions where estrogen suppression is desired, such as in certain types of breast cancer .

Molecular Targets and Pathways:

Comparison with Similar Compounds

6alpha-Methylandrostenedione is unique due to its specific methylation at the 6alpha position, which enhances its stability and activity compared to other androstenedione derivatives. Similar compounds include:

Uniqueness: this compound’s unique structure allows it to effectively inhibit aromatase while maintaining anabolic activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(6S,8R,9S,10R,13S,14S)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11-12,14-16H,4-10H2,1-3H3/t12-,14-,15-,16-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSCFURMBHMSCE-JKNDIDBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345669
Record name Formadrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241-94-3
Record name 6alpha-Methylandrostenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formadrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-METHYLANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47329QA2F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Methylandrostenedione
Reactant of Route 2
6alpha-Methylandrostenedione
Reactant of Route 3
6alpha-Methylandrostenedione
Reactant of Route 4
6alpha-Methylandrostenedione
Reactant of Route 5
6alpha-Methylandrostenedione
Reactant of Route 6
6alpha-Methylandrostenedione

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